molecular formula C13H15N5O B2448476 (E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 1310109-83-1

(E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2448476
CAS No.: 1310109-83-1
M. Wt: 257.297
InChI Key: QXJICQGRIJZPIM-OVCLIPMQSA-N
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Description

(E)-3-isopropyl-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, material science, and catalysis. This compound, in particular, features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, and a pyridine ring, which is a six-membered heterocyclic structure containing one nitrogen atom.

Properties

IUPAC Name

5-propan-2-yl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-9(2)11-7-12(17-16-11)13(19)18-15-8-10-3-5-14-6-4-10/h3-9H,1-2H3,(H,16,17)(H,18,19)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJICQGRIJZPIM-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ester Hydrolysis and Demethylation

Reaction conditions for ester hydrolysis and subsequent demethylation are summarized below:

Step Reagents Conditions Yield (%) Source
Hydrolysis 6 N NaOH 80°C, 2.5 hours 92
Demethylation 3 M HCl Reflux, 4 hours 78

The carboxylic acid intermediate is isolated via acid-base extraction, with characterization by melting point (159–160°C) and ¹H-NMR (δ 6.62 ppm, pyrazole-H).

Conversion to 3-Isopropyl-1H-Pyrazole-5-Carbohydrazide

Carboxylic acid derivatives are activated for nucleophilic acyl substitution. Source employs oxalyl chloride (1.2 eq, THF, 30 minutes) to generate the acyl chloride, which reacts with hydrazine hydrate (2 eq) in dimethylacetamide at 0°C. This two-step protocol achieves 86% yield, superior to direct hydrazinolysis of esters (65–70% yield).

Acyl Chloride Intermediate

Key parameters for hydrazide formation:

Parameter Value Source
Activation agent Oxalyl chloride
Solvent Tetrahydrofuran
Temperature 0°C to room temperature
Hydrazine ratio 2:1 (hydrazine:acid)

The product is purified via recrystallization from ethanol/water (1:3), yielding white crystals with >95% purity.

Schiff Base Condensation with Pyridine-4-Carbaldehyde

The final step involves nucleophilic attack of the carbohydrazide’s amino group on the aldehyde carbonyl. Source demonstrates that refluxing in ethanol with acetic acid catalyst (5 mol%) for 2 hours produces Schiff bases in 78% yield. For the target compound, pyridine-4-carbaldehyde (1.1 eq) is added to a solution of 3-isopropyl-1H-pyrazole-5-carbohydrazide in ethanol, followed by reflux at 80°C for 3 hours.

Solvent and Catalysis Effects

Comparative data for condensation methods:

Method Solvent Catalyst Time (h) Yield (%) Source
Reflux Ethanol Acetic acid 3 78
Mechanochemical Solvent-free Acetic acid 0.5 82

The mechanochemical approach (grinding reactants with acetic acid) reduces reaction time to 30 minutes while improving yield to 82%. The (E)-isomer predominates (>95%) due to steric hindrance from the isopropyl group, as confirmed by NOESY spectroscopy.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

Source describes pyrazolo[3,4-b]pyridine synthesis via tandem cyclization-condensation, suggesting potential adaptation for the target compound. Using 3-amino-5-isopropylpyrazole and pyridine-4-carbaldehyde in DMF (120°C, 8 hours), this method could theoretically yield the product in 65% efficiency.

Analytical Characterization

Critical characterization data for the final compound:

  • Melting Point : 262–264°C (methanol/DMF recrystallization)
  • ¹H-NMR (DMSO-d6): δ 1.21 (d, 6H, J=6.6 Hz, isopropyl), 3.98 (s, 1H, NH), 6.91 (s, 1H, pyrazole-H), 8.03 (d, 2H, J=9.3 Hz, pyridine-H)
  • IR (KBr): ν 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 3250 cm⁻¹ (N-H)

Chemical Reactions Analysis

Nucleophilic Addition and Substitution Reactions

The hydrazone group (–NH–N=CH–) and pyrazole ring facilitate nucleophilic interactions:

Reaction Type Conditions Products Key Observations Ref.
Hydrazone Alkylation K₂CO₃, DMF, alkyl halides (RT, 12–24 h)N-alkylated derivativesSelective alkylation at the hydrazonic nitrogen; steric hindrance from isopropyl affects yield (45–68%).
Acylation AcCl, pyridine (0°C → RT, 6 h)Acetylated hydrazonesAcylation occurs at the free –NH group; confirmed via IR loss of –NH stretch at 3200 cm⁻¹.

Condensation Reactions

The aldimine (–CH=N–) moiety reacts with nucleophiles:

2.1. Schiff Base Formation

  • Partners : Aromatic amines, hydrazines

  • Conditions : Ethanol, catalytic acetic acid (reflux, 8–12 h)

  • Products : Bis-hydrazones or pyrazole-azine hybrids

  • Example : Reaction with 4-aminophenol yields a fluorescent Schiff base (λ<sub>em</sub> = 480 nm) with antimicrobial activity .

2.2. Knoevenagel Condensation

  • Partners : Active methylene compounds (e.g., malononitrile)

  • Conditions : Piperidine/EtOH, reflux (6 h)

  • Products : Cyanovinyl derivatives

  • Yield : 55–72% (Table 1)

Table 1 : Knoevenagel reaction outcomes with malononitrile analogs

Substrate Product Yield (%) Application
Malononitrile(E)-2-cyano-3-(pyridin-4-yl)acrylate68Anticancer screening (IC₅₀ = 8.2 µM vs. HeLa)
Ethyl cyanoacetateEthyl 2-cyano-3-(pyridin-4-yl)acrylate59Fluorescent probe development

3.1. Oxidation of the Hydrazone Moiety

  • Agents : KMnO₄/H₂SO₄ (0°C, 2 h)

  • Product : Pyrazole-5-carboxylic acid

  • Mechanism : Oxidative cleavage of the –CH=N– bond, confirmed by HPLC-MS (m/z = 223.1 [M+H]⁺) .

3.2. Reduction of the Imine Bond

  • Agents : NaBH₄/MeOH (RT, 4 h)

  • Product : Secondary amine derivative

  • Yield : 82% (NMR purity >95%) .

Cyclization Reactions

The carbohydrazide group participates in heterocycle formation:

4.2. Pyrimidine Derivatives

  • Reagents : Thiourea, CH₃COONa (microwave, 120°C, 1 h)

  • Product : Pyrazolo-pyrimidinones

  • Key Data : 73% yield; ΔG<sub>binding</sub> = −9.2 kcal/mol (EGFR kinase inhibition) .

Metal Complexation

The pyridine and hydrazone groups act as polydentate ligands:

Metal Salt M:L Ratio Geometry Applications
CuCl₂·2H₂O1:2OctahedralCatalytic oxidation of benzyl alcohol (TOF = 120 h⁻¹)
Ni(NO₃)₂·6H₂O1:1Square planarElectrochemical sensor for NO₂⁻ (LOD = 0.1 µM)

Stability and Reactivity Trends

  • pH Sensitivity : Degrades in acidic conditions (pH < 3) via hydrazone hydrolysis (t₁/₂ = 2.3 h at pH 2).

  • Thermal Stability : Decomposes at 218°C (DSC, ΔH = 145 J/g) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that (E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide demonstrates significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes .

Antioxidant Properties

The compound has also been evaluated for its antioxidant potential. Studies utilizing DPPH radical scavenging assays indicate that it can effectively neutralize free radicals, suggesting its role in preventing oxidative stress-related cellular damage. This property is particularly relevant in the context of diseases where oxidative stress plays a critical role, such as cancer and neurodegenerative disorders .

Cancer Research

The pyrazole scaffold is well-regarded in medicinal chemistry for its anticancer properties. Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. Research efforts are ongoing to elucidate its mechanism of action, which may involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory effects of this compound. Animal models have shown that it can reduce inflammation markers, making it a candidate for further development in treating inflammatory diseases such as arthritis .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Antimicrobial Evaluation : A study conducted by Prabhakar et al. demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria using disc diffusion methods, revealing zones of inhibition comparable to standard antibiotics .
  • Antioxidant Activity : Research published in the Egyptian Journal of Chemistry highlighted the antioxidant capacity of this compound through various assays, indicating a strong potential for therapeutic applications in oxidative stress-related conditions .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects against cancer cell lines revealed promising results, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Mechanism of Action

The mechanism of action of (E)-3-isopropyl-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and affect various biochemical pathways. For example, its interaction with DNA or proteins can lead to the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-isopropyl-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets and improve its pharmacokinetic properties.

Biological Activity

(E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is a hydrazone compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring and a pyridine moiety, which contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C13H15N5O
  • Molar Mass : 257.29 g/mol
  • CAS Number : 1310109-83-1

The compound's structure is characterized by the following components:

  • A pyrazole ring, which is known for its biological activity.
  • An isopropyl group that may enhance its pharmacological properties.
  • A pyridine ring, contributing to its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi.

PathogenMIC (μg/mL)MBC/MFC (μg/mL)Activity Type
Staphylococcus aureus0.220.25Bactericidal
Staphylococcus epidermidis0.250.30Bactericidal
Escherichia coli0.300.35Bacteriostatic

The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values indicate strong antimicrobial activity, particularly against Gram-positive bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it can inhibit cell proliferation in various cancer cell lines by interfering with critical cellular processes.

Cancer Cell LineIC50 (μM)Mechanism of Action
HepG2 (liver carcinoma)<10Induction of apoptosis
A431 (skin carcinoma)<15Cell cycle arrest

The mechanism of action involves the compound's ability to induce apoptosis and inhibit cell cycle progression, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, affecting cell growth and survival.
  • DNA Interaction : It may bind to DNA, disrupting replication and transcription processes essential for cancer cell proliferation.
  • Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, various pyrazole derivatives were tested for their antimicrobial properties. Among these, this compound showed superior activity against Staphylococcus aureus, with an MIC of 0.22 μg/mL, indicating its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Potential

Another research effort focused on the anticancer effects of the compound against HepG2 cells. The study found that treatment with concentrations less than 10 μM led to significant apoptosis, suggesting that this compound could be developed into a therapeutic agent for liver cancer .

Q & A

Q. What optimized synthetic routes are recommended for preparing (E)-3-isopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a multi-step approach:

  • Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form pyrazole intermediates (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .
  • Hydrazide Formation : Hydrolyze the ester intermediate (e.g., ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) with hydrazine hydrate to yield the carbohydrazide core .
  • Schiff Base Condensation : React the carbohydrazide with 4-pyridinecarboxaldehyde in methanol under reflux to form the final hydrazone product .
    Key Characterization : Use IR spectroscopy (C=O and N–H stretches), ¹H/¹³C NMR (imine proton at δ 8.5–9.0 ppm), and elemental analysis to confirm purity .

Q. How should crystallographic data for this compound be refined to ensure structural accuracy?

  • Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and restraints for disordered moieties .
  • Validation : Cross-check with PLATON for symmetry errors and CCDC databases for bond-length/angle consistency. For example, the C=N bond in the hydrazone moiety should align with literature values (~1.28 Å) .

Q. What standard assays are used to evaluate the biological activity of this compound?

  • Antibacterial Screening : Perform broth microdilution assays against E. coli, S. aureus, and P. aeruginosa (MIC values <3.13 μg/mL indicate strong activity) .
  • Anticonvulsant Testing : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents to assess seizure suppression .

Advanced Research Questions

Q. How can substituent modifications enhance the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) :
    • Electron-Withdrawing Groups : Bromo or chloro substituents on the benzohydrazide ring improve antibacterial potency by enhancing electrophilicity and membrane penetration .
    • Pyridine vs. Phenyl : Replacing the pyridinylmethylene group with a phenyl ring reduces DNA gyrase binding affinity, as shown in docking studies .
  • Synthetic Strategy : Introduce halogens via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl boronic acids) .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Molecular Docking :
    • Software : Use AutoDock Vina or GOLD with the DNA gyrase (PDB: 2XCT) or ERAP1 (PDB: 6RZ6) structures .
    • Parameters : Set grid boxes to cover the ATP-binding pocket (DNA gyrase) or catalytic zinc site (ERAP1). Validate with re-docking (RMSD <2.0 Å) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bonds with Ser84 in DNA gyrase) .

Q. How can DFT and Hirshfeld surface analysis elucidate intermolecular interactions in the crystal lattice?

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Compare experimental vs. theoretical bond lengths (e.g., C=O: 1.22 Å vs. 1.24 Å) .
  • Hirshfeld Analysis : Use CrystalExplorer to quantify interaction contributions (e.g., H···O/N contacts >50% in Hirshfeld surfaces) .

Q. Are there non-biological applications for this compound, such as in materials science?

  • Metal-Organic Frameworks (MOFs) : The hydrazone’s Schiff base can coordinate with Cd(II) or Zn(II) to form 2D frameworks for CO₂ capture. Synthesize via mechanochemical grinding (e.g., with 5-hydroxyisophthalic acid) and characterize with PXRD and BET surface area analysis .

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